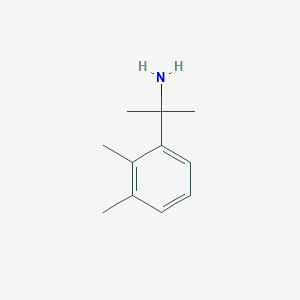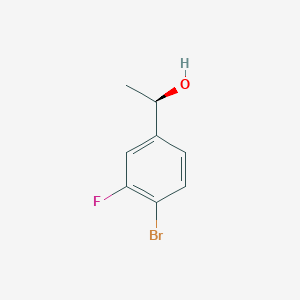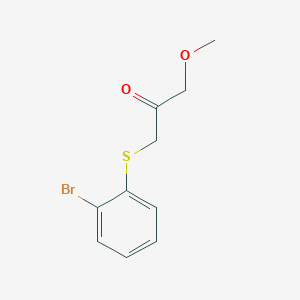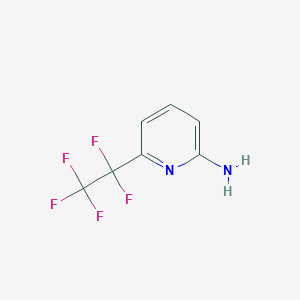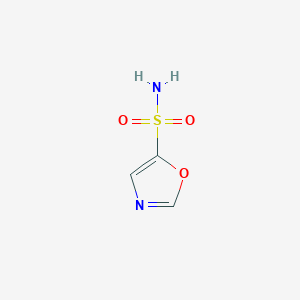
1,3-Oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxazole-5-sulfonamide is a heterocyclic compound that features both an oxazole ring and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazole-5-sulfonamide can be synthesized through various methods. One common approach involves the condensation of 2-acylaminoketones, followed by cyclization and sulfonation . Another method includes the reaction of α-haloketones with formamide, leading to the formation of the oxazole ring, which is then sulfonated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium and gold complexes are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be opened using strong oxidizing agents like potassium permanganate and chromic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, ozone.
Reduction: Hydrogenation catalysts.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted oxazoles and sulfonamides, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 1,3-oxazole-5-sulfonamide involves its binding to tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound induces the depolymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxazole-4-carboxylate
- 1,3-Oxazole-4-carbonitrile
- Sulfamethoxazole
- Sulfisoxazole
Uniqueness
1,3-Oxazole-5-sulfonamide stands out due to its unique combination of the oxazole ring and sulfonamide group, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce microtubule depolymerization is particularly noteworthy, setting it apart from other similar compounds .
Properties
Molecular Formula |
C3H4N2O3S |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
1,3-oxazole-5-sulfonamide |
InChI |
InChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) |
InChI Key |
DDNXAEXROVLFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



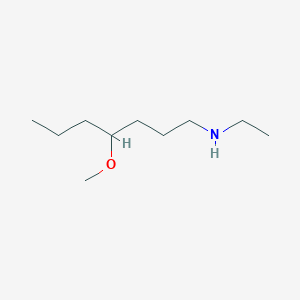
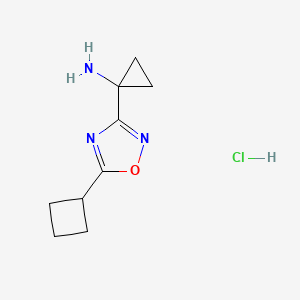
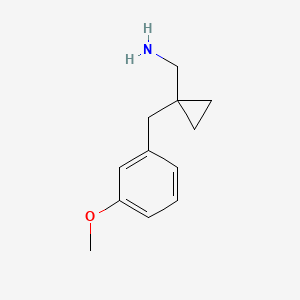
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)


